Cas no 16587-41-0 (Benzo[b]thiophene,3,7-dimethyl-)
16587-41-0 structure
Product Name:Benzo[b]thiophene,3,7-dimethyl-
CAS-nummer:16587-41-0
MF:C10H10S
MW:162.251401424408
CID:149898
PubChem ID:85503
Update Time:2025-04-19
Benzo[b]thiophene,3,7-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzo[b]thiophene,3,7-dimethyl-
- 3,7-Dimethylbenzo[b]thiophene
- 3,7-Dimethyl-1-benzothiophene
- 3,7-Dimethylbenzothiophene
- Benzo(b)thiophene, 3,7-dimethyl-
- SCHEMBL8404365
- Benzothiophene, 3,7-dimethyl
- Benzo[b]thiophene, 3,7-dimethyl-
- YFVIULBUVVXJQI-UHFFFAOYSA-N
- 16587-41-0
- DTXSID5066085
-
- Inchi: 1S/C10H10S/c1-7-4-3-5-9-8(2)6-11-10(7)9/h3-6H,1-2H3
- InChI-sleutel: YFVIULBUVVXJQI-UHFFFAOYSA-N
- LACHT: S1C=C(C)C2C=CC=C(C)C1=2
Berekende eigenschappen
- Exacte massa: 162.0504
- Monoisotopische massa: 162.05
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 0
- Complexiteit: 144
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 28.2A^2
- XLogP3: 3.7
Experimentele eigenschappen
- Dichtheid: 1.114
- Kookpunt: 264.9°C at 760 mmHg
- Vlampunt: 82.8°C
- Brekindex: 1.635
- PSA: 0
Benzo[b]thiophene,3,7-dimethyl- Gerelateerde literatuur
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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